molecular formula C19H16N4O2S B14460579 Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- CAS No. 72738-92-2

Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)-

Cat. No.: B14460579
CAS No.: 72738-92-2
M. Wt: 364.4 g/mol
InChI Key: JMHPKRCWQJFXNS-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring that is further connected to a benzo(b)(1,7)naphthyridine moiety. The compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene group-containing compounds or different aliphatic ketones by refluxing in ethanol in the presence of a base such as potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or naphthyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases or proteases involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- can be compared with other similar compounds, such as:

The uniqueness of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- lies in its specific substitution pattern and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties.

Properties

CAS No.

72738-92-2

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-(benzo[b][1,7]naphthyridin-5-ylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C19H16N4O2S/c1-26(24,25)23-14-8-6-13(7-9-14)21-19-15-4-2-3-5-17(15)22-18-12-20-11-10-16(18)19/h2-12,23H,1H3,(H,21,22)

InChI Key

JMHPKRCWQJFXNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CN=CC3=NC4=CC=CC=C42

Origin of Product

United States

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